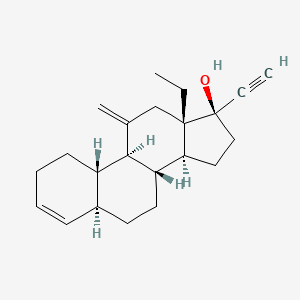
Desogestrel delta 3-isomer
Descripción general
Descripción
Desogestrel delta-3 isomer is an impurity of desogestrel, a progestogen with low androgenic potency .
Molecular Structure Analysis
The molecular formula of Desogestrel delta 3-isomer is C22H30O . The IUPAC name is (5 S ,8 S ,9 R ,10 S ,13 S ,14 S ,17 R )-13-ethyl-17-ethynyl-11-methylidene-1,2,5,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta [a]phenanthren-17-ol .Physical And Chemical Properties Analysis
The molecular weight of Desogestrel delta 3-isomer is 310.5 g/mol . Predicted properties include a boiling point of 413.4±45.0 °C, a density of 1.07±0.1 g/cm3, and a pKa of 13.07±0.40 .Aplicaciones Científicas De Investigación
Metabolism in Postmenopausal Women :
- Desogestrel is extensively metabolized after oral administration in postmenopausal women, mainly at the C3-, C5-, C6-, and C13-CH2CH3 positions. The 3-keto metabolite of Desogestrel, its biologically active form, is the major compound present in plasma for at least 24 hours after administration (Verhoeven et al., 2001).
Neuroprotective Properties in Stroke Models :
- Desogestrel has shown neuroprotective properties in both in vivo and in vitro models, suggesting a potential role in mitigating the consequences of stroke. This effect might be linked to changes in GABAAR configuration favoring tonic inhibition (El Amki et al., 2018).
Role of CYP2C and CYP3A in Metabolism :
- The metabolism of 3-keto-desogestrel, the active form of Desogestrel, appears to be catalyzed by CYP3A4, but not by CYP2C9 and CYP2C19 as previously thought (Korhonen et al., 2005).
Lipoprotein and Carbohydrate Metabolism in Adolescents :
- Studies on adolescents with polycystic ovary syndrome (PCOS) treated with Desogestrel-containing oral contraceptives have shown significant changes in lipid and carbohydrate metabolism, including alterations in cholesterol and insulin levels (Mastorakos et al., 2002; Mastorakos et al., 2006).
Delta-9 Desaturation of Trans Fatty Acids :
- Research on the delta-9 desaturation of trans fatty acids related to Desogestrel suggests that the position of the double bond in fatty acids plays a significant role in their metabolic effects (Vahmani et al., 2015).
Ovulation Inhibition by Combined Contraceptive Vaginal Ring :
- The use of a combined contraceptive vaginal ring containing Desogestrel resulted in complete inhibition of ovulation in a study of healthy female volunteers (Mulders & Dieben, 2001).
Effects on Anticoagulant Pathways :
- Oral contraceptives containing Desogestrel have been shown to affect anticoagulant pathways, indicating potential implications for thrombotic risks (Tans et al., 2000).
Male Contraceptive Applications :
- A study exploring Desogestrel with testosterone pellets for male contraception found it effective in suppressing gonadotrophin secretion without adverse metabolic or behavioural effects (Martin et al., 2000).
Mecanismo De Acción
Target of Action
Desogestrel delta 3-isomer, like its parent compound Desogestrel, primarily targets the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .
Mode of Action
Desogestrel delta 3-isomer enters the cell passively and binds selectively to the progesterone receptor, generating low androgenic activity . This binding acts like a transcription factor, leading to modifications in mRNA synthesis .
Biochemical Pathways
It is known that the parent compound, desogestrel, is bioactivated by hydroxylation at carbon 3, followed by oxidation to 3-keto-desogestrel , which is the active compound at the cellular level .
Pharmacokinetics
It is known that the parent compound, desogestrel, is rapidly and completely metabolized in the liver and gut wall to 3-keto-desogestrel . The pharmacokinetic parameters of 3-keto-desogestrel are generally comparable with those of other progestins .
Result of Action
The parent compound, desogestrel, has been shown to have effects on reproductive and metabolic functions . These include modification of luteinizing hormone and follicle-stimulating hormone, declines in the onset of menstruation, and increases in the viscosity of vaginal fluid .
Action Environment
It is known that the parent compound, desogestrel, has a lower affinity for sex hormone-binding globulin, which results in markedly lower plasma levels after administration .
Propiedades
IUPAC Name |
(5S,8S,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,5,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,6,8,16-20,23H,3-4,7,9-14H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMGIILCLKIXNG-JASYKLOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C4CCC=CC4CCC3C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC=C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173962 | |
| Record name | Desogestrel delta 3-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201360-82-9 | |
| Record name | Desogestrel delta 3-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201360829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desogestrel delta 3-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESOGESTREL .DELTA. 3-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP962JHY3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














